

addressing H-1152 dihydrochloride batch to batch variation

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Compound of Interest

Compound Name: H-1152 dihydrochloride

Cat. No.: B2379521 Get Quote

Technical Support Center: H-1152 Dihydrochloride

Welcome to the technical support center for **H-1152 dihydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variation and provide troubleshooting guidance for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing variable potency (IC50) of **H-1152 dihydrochloride** between different batches in our cell-based assays. What could be the cause?

A1: Batch-to-batch variation in potency is a common issue with small molecule inhibitors and can arise from several factors:

- Purity Differences: Even minor variations in purity (e.g., 98% vs. 99.5%) can significantly impact the effective concentration of the active compound. The presence of impurities can either interfere with the target binding or have off-target effects.[1]
- Solubility Issues: Incomplete solubilization of H-1152 dihydrochloride can lead to a lower
 effective concentration in your assay. Solubility can be affected by the specific salt form,
 presence of hydrates, and the solvent used.

Troubleshooting & Optimization





- Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can reduce its potency.[2][3]
- Inaccurate Weighing or Pipetting: Small errors in weighing the lyophilized powder or in serial dilutions can lead to significant differences in the final concentration.

Q2: How can we ensure consistent solubility of **H-1152 dihydrochloride** across different batches?

A2: To ensure consistent solubility, we recommend the following:

- Standardized Solubilization Protocol: Always use the same solvent and follow a consistent procedure for preparing your stock solution. **H-1152 dihydrochloride** is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[4][5]
- Fresh Solvents: Use fresh, high-purity solvents. For DMSO, it is crucial to use an anhydrous grade as it is hygroscopic and absorbed moisture can reduce the solubility of many compounds.[3]
- Sonication and Warming: If you observe any precipitate, gentle warming (e.g., at 37°C) and sonication can aid in complete dissolution.[6]
- pH of the Solution: The pH of your experimental buffer can influence the solubility of the dihydrochloride salt form. Ensure the pH is consistent across experiments.

Q3: What are the recommended storage conditions for **H-1152 dihydrochloride** to maintain its stability?

A3: To ensure the long-term stability of **H-1152 dihydrochloride**, please adhere to the following storage guidelines:

- Lyophilized Powder: Store the solid compound at -20°C, desiccated.[6][7] When stored correctly, it should be stable for at least four years.[7]
- Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store DMSO or water-based stock solutions at -20°C or -80°C.



Troubleshooting Guides Guide 1: Troubleshooting Inconsistent Potency in Cell-Based Assays

If you are observing significant variations in the IC50 values of **H-1152 dihydrochloride** between batches, follow these troubleshooting steps:

Step 1: Verify Compound Integrity and Concentration

- Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, molecular weight (which can vary slightly with hydration), and appearance.[4][5]
- Analytical Validation: If possible, perform an independent analysis of the compound's purity and identity, such as HPLC or LC-MS.
- Accurate Stock Preparation: Use a calibrated analytical balance to weigh the compound.
 Prepare a fresh stock solution from the new batch and compare its performance to a previously validated batch.

Step 2: Standardize Assay Conditions

- Cell Health and Passage Number: Ensure that the cells used in your assay are healthy, within a consistent passage number range, and plated at the same density.
- Reagent Consistency: Use the same batches of media, serum, and other critical reagents for all experiments.
- Incubation Times: Adhere to consistent incubation times with the compound.

Step 3: Perform a Relative Potency Assay

 Instead of relying on absolute IC50 values, which can be prone to inter-assay variability, perform a relative potency assay.[8][9] This involves running a reference standard (a previously well-characterized batch) in parallel with the new batch on the same plate. The potency of the new batch is then expressed relative to the reference standard.



Data Presentation

Table 1: H-1152 Dihydrochloride Properties

Property	Value	Source
Molecular Weight	392.34 g/mol	[3][4][5]
Purity	≥98% (HPLC)	[4][5]
Appearance	Crystalline solid / Powder [6][7]	
CAS Number	871543-07-6	[3][4][5]

Table 2: H-1152 Dihydrochloride Kinase Selectivity Profile

Kinase	IC50 (μM)	Ki (nM)	Source
ROCK2	0.012	1.6	[2][3][10]
CaMKII	0.180	-	[2][3][4]
PKG	0.360	-	[2][3][4]
Aurora A	0.745	-	[2][3][4]
РКА	3.03	630	[2][3][10]
PKC	5.68	9270	[2][3][10]
MLCK	28.3	10100	[2][4][10]

Experimental Protocols

Protocol 1: Preparation of H-1152 Dihydrochloride Stock Solution

 Weighing: Accurately weigh the required amount of H-1152 dihydrochloride powder using a calibrated analytical balance.



- Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
- Dissolution: Vortex the solution briefly. If necessary, sonicate in a water bath or warm at 37°C for 5-10 minutes to ensure complete dissolution.
- Sterilization: If required for your application, sterile-filter the stock solution through a 0.22 μ m syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

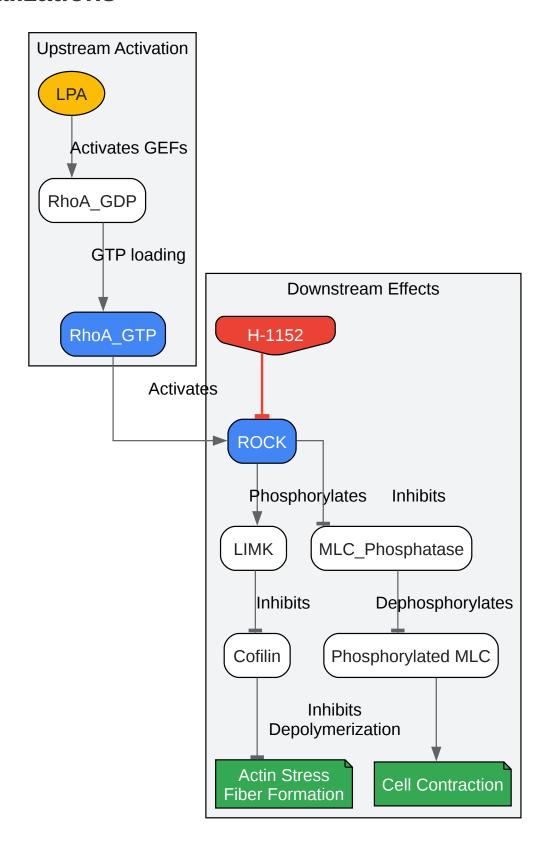
Protocol 2: Cell-Based Assay for H-1152 Potency (General Workflow)

This protocol provides a general workflow for determining the IC50 of H-1152. The specific cell line, seeding density, and endpoint will depend on the experimental question.

- Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Dilution: Prepare a serial dilution of **H-1152 dihydrochloride** in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO or water at the same final concentration as in the highest H-1152 concentration).
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of H-1152.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Endpoint Measurement: Measure the desired endpoint. This could be cell viability (e.g., using an MTS or resazurin-based assay), inhibition of a specific phosphorylation event (e.g., phosphorylation of MARCKS), or a morphological change.[11]
- Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.



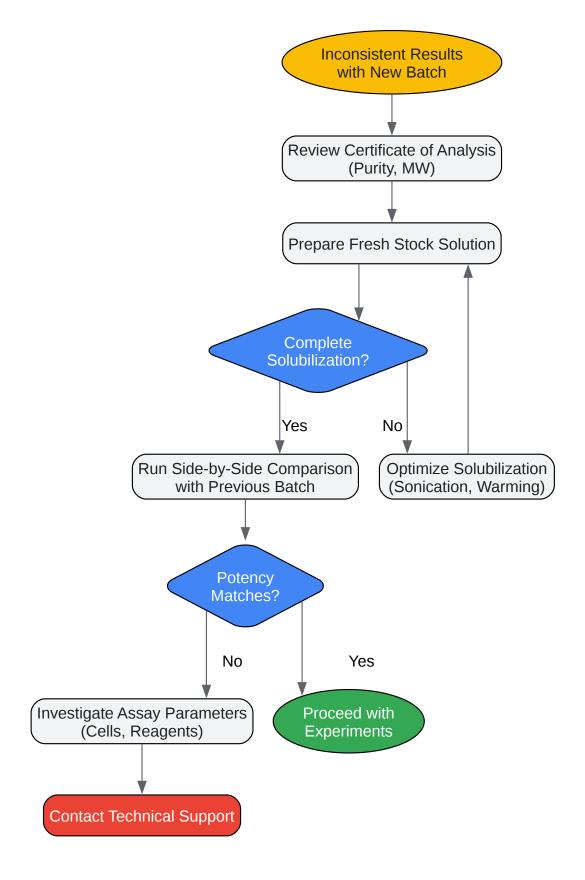
Visualizations



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Caption: H-1152 inhibits the Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton.





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Caption: A logical workflow for troubleshooting batch-to-batch variation of H-1152.

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